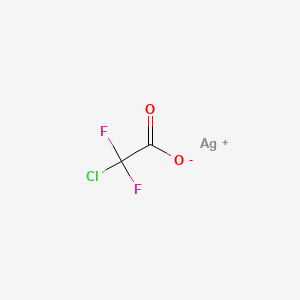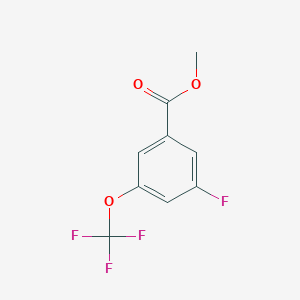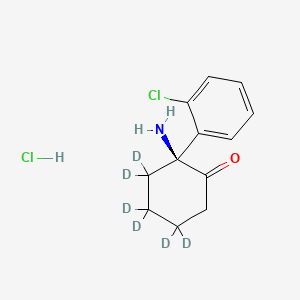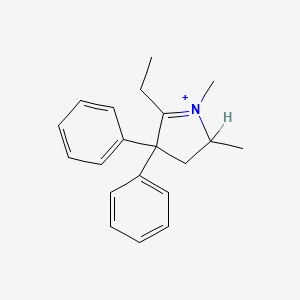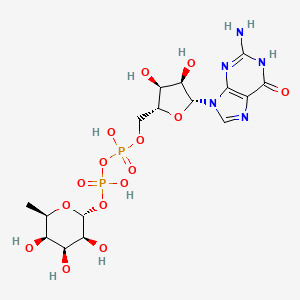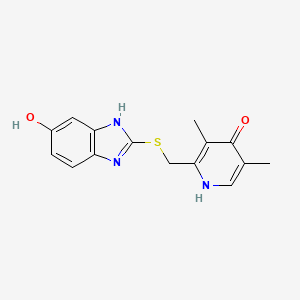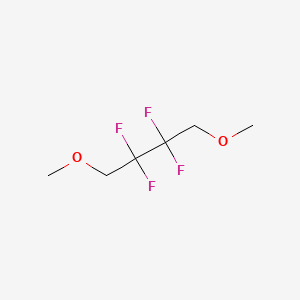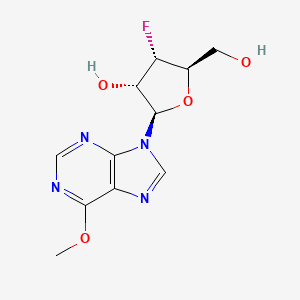
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a fluorine atom at the 4-position and a methoxypurinyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the glycosylation of a protected ribose derivative with a purine base, followed by selective fluorination and deprotection steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the purity and consistency of the final product to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The compound can be reduced to remove the fluorine atom or modify the purine base.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the fluorine atom can produce a variety of substituted nucleosides.
Applications De Recherche Scientifique
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is used in biochemical assays to study enzyme interactions and nucleic acid synthesis.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom and methoxypurinyl group play crucial roles in enhancing the compound’s stability and binding affinity to target enzymes. This results in the inhibition of viral polymerases or the induction of apoptosis in cancer cells through the activation of specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4S,5R)-4-chloro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
- (2R,3S,4S,5R)-4-bromo-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
- (2R,3S,4S,5R)-4-iodo-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
Uniqueness
The uniqueness of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol lies in its fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it more effective in its intended applications compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C11H13FN4O4 |
|---|---|
Poids moléculaire |
284.24 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O4/c1-19-10-7-9(13-3-14-10)16(4-15-7)11-8(18)6(12)5(2-17)20-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6-,8-,11-/m1/s1 |
Clé InChI |
JYAVXAIZAFVSMN-HUKYDQBMSA-N |
SMILES isomérique |
COC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
SMILES canonique |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


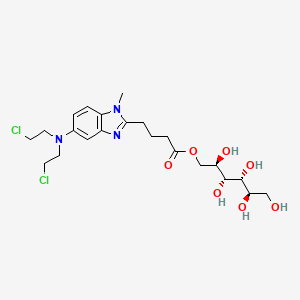
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
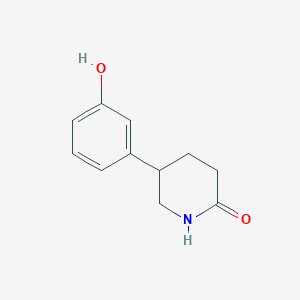
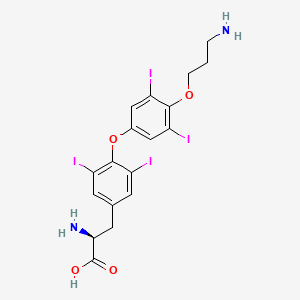
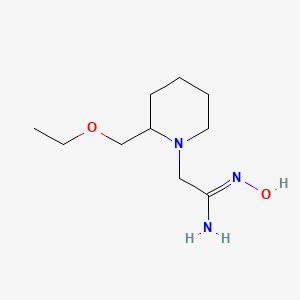
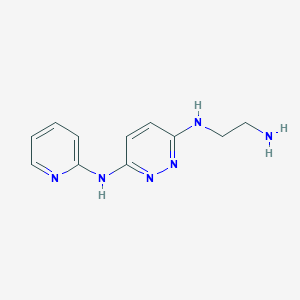
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
